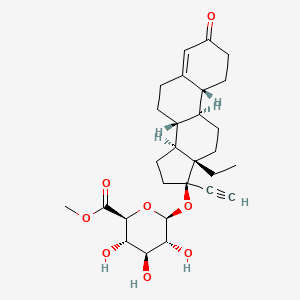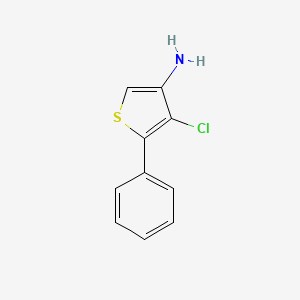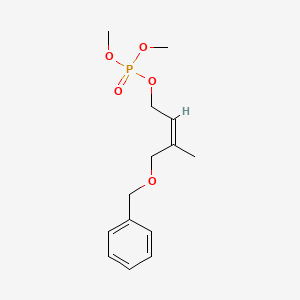![molecular formula C18H21NO11 B13849587 [(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate](/img/structure/B13849587.png)
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: is a synthetic carbohydrate derivative used in various biochemical and chemical research applications. This compound is characterized by its nitrophenyl group attached to a galactopyranoside moiety, which is further acetylated at the 2, 3, and 4 positions. It is commonly used as a substrate in enzymatic assays and as a building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside typically involves the following steps:
Acetylation of Beta-D-galactopyranoside: The starting material, Beta-D-galactopyranoside, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Introduction of the o-Nitrophenyl Group: The acetylated galactopyranoside is then reacted with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures.
化学反应分析
Types of Reactions:
Hydrolysis: o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside can undergo hydrolysis in the presence of water or aqueous solutions, leading to the removal of acetyl groups and the formation of o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: o-Nitrophenyl Beta-D-galactopyranoside.
Reduction: o-Aminophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of enzymes such as beta-galactosidase.
- Employed as a building block in the synthesis of more complex carbohydrate derivatives.
Biology:
- Utilized in the study of carbohydrate metabolism and enzyme kinetics.
- Serves as a model compound in the investigation of glycosidase activity.
Medicine:
- Potential applications in drug development, particularly in the design of enzyme inhibitors.
- Used in diagnostic assays to detect enzyme deficiencies or abnormalities.
Industry:
- Applied in the production of specialty chemicals and reagents for biochemical research.
- Used in the development of novel materials with specific functional properties.
作用机制
The mechanism of action of o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside primarily involves its interaction with enzymes such as beta-galactosidase. The enzyme catalyzes the hydrolysis of the glycosidic bond, releasing o-nitrophenol and the corresponding galactopyranoside. The released o-nitrophenol can be quantitatively measured, providing insights into enzyme activity and kinetics.
相似化合物的比较
o-Nitrophenyl Beta-D-galactopyranoside: Lacks the acetyl groups, making it more susceptible to enzymatic hydrolysis.
p-Nitrophenyl Beta-D-galactopyranoside: Similar structure but with the nitro group in the para position, affecting its reactivity and interaction with enzymes.
2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside: Lacks the nitrophenyl group, used as an intermediate in the synthesis of other derivatives.
Uniqueness:
o-Nitrophenyl 2,3,4-Tri-O-acetyl-Beta-D-galactopyranoside is unique due to the presence of both the nitrophenyl and acetyl groups, which confer specific reactivity and stability. This combination makes it a valuable tool in biochemical research, particularly in the study of enzyme kinetics and carbohydrate metabolism.
属性
分子式 |
C18H21NO11 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(21)26-15-14(8-20)30-18(17(28-11(3)23)16(15)27-10(2)22)29-13-7-5-4-6-12(13)19(24)25/h4-7,14-18,20H,8H2,1-3H3/t14-,15+,16+,17-,18-/m1/s1 |
InChI 键 |
NXFUGQMYDWVNCD-DISONHOPSA-N |
手性 SMILES |
CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
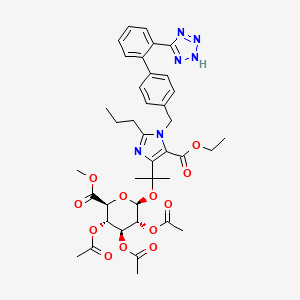
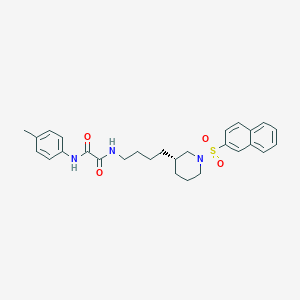
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
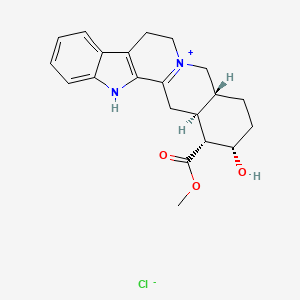

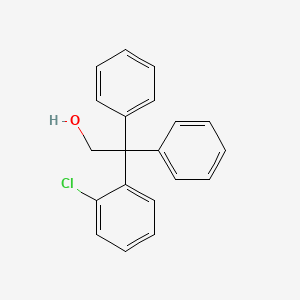
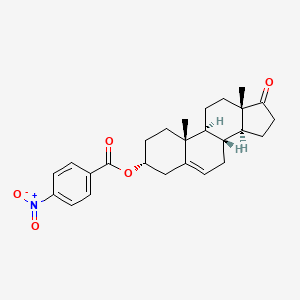
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
![(S)-4,9-Dihydro-a-[(methoxycarbonyl)amino]-4,6-dimethyl-9-oxo-3-b-D-ribofuranosyl-3H-Imidazo[1,2-a]purine-7-butanoic acid methyl ester](/img/structure/B13849544.png)
![N-[(4-phenylmethoxyphenyl)methyl]hydroxylamine](/img/structure/B13849545.png)
